molecular formula C15H11ClN2OS B3146991 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide CAS No. 6125-34-4

2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3146991
CAS No.: 6125-34-4
M. Wt: 302.8 g/mol
InChI Key: FEKAAWIPCWXDKZ-UHFFFAOYSA-N
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Description

“2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the linear formula C12H10ClNO . It has a molecular weight of 219.673 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point range of 154-157 degrees Celsius .

Scientific Research Applications

Antibacterial Agents

2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide and its derivatives have been synthesized and evaluated for their antibacterial properties. A study conducted by Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized various derivatives and tested them for antibacterial activity, finding significant results. The compounds were characterized by IR, NMR, Mass spectra, and elemental analysis, highlighting their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Agents

Thiazole and thiadiazole derivatives, including this compound, have been synthesized and evaluated for their anticancer activity. Ekrek et al. (2022) synthesized a new series of these derivatives and assessed their cytotoxic activities against various cancer cell lines, including cervical, breast, and colorectal cancers. The study found that certain compounds exhibited significant anticancer activity and induced apoptosis of cancer cells, suggesting the potential of these compounds as anticancer agents (Ekrek et al., 2022).

Antihyperglycemic Activity

The compound and its derivatives have also been studied for their antihyperglycemic activity. Imran, Yar, and Khan (2009) synthesized derivatives of this compound and evaluated their blood glucose-lowering ability. The study involved a two-phase evaluation involving normal rats and rats induced with hyperglycemia. The synthesized compounds showed promise in lowering blood glucose levels, indicating their potential as antihyperglycemic agents (Imran, Yar, & Khan, 2009).

Antimicrobial Activity

In addition to its potential as an antibacterial agent, the compound has been studied for its broader antimicrobial properties. A study by Kumar et al. (2010) synthesized this compound derivatives and evaluated their antimicrobial activity against various microorganisms. The study found that the synthesized compounds showed moderate to good activity against both gram-positive and gram-negative bacteria, suggesting their utility in combating a range of microbial infections (Kumar et al., 2010).

Properties

IUPAC Name

2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-8-14(19)18-15-17-13(9-20-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKAAWIPCWXDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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